3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
Description
3-Fluoro-4-methylbenzylmagnesium chloride is a Grignard reagent featuring a benzyl backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Dissolved in diethyl ether at a concentration of 0.25 M, this organomagnesium compound is widely used in organic synthesis for nucleophilic additions, aryl-alkyl bond formations, and cross-coupling reactions. Grignard reagents are highly reactive toward electrophiles, and the electronic effects of the substituents (fluoro and methyl) modulate reactivity and selectivity. The fluorine atom, being electron-withdrawing, reduces electron density at the benzyl carbon, while the methyl group (electron-donating) partially counteracts this effect. Diethyl ether, a common solvent for Grignard reagents, stabilizes the magnesium complex via coordination, ensuring solubility and controlled reactivity .
Properties
IUPAC Name |
magnesium;2-fluoro-4-methanidyl-1-methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOWHMXHSXQTDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The formation of the Grignard reagent proceeds through a single-electron transfer (SET) mechanism. Magnesium inserts between the carbon-halogen bond of 3-fluoro-4-methylbenzyl chloride , generating a radical intermediate that collapses into the organomagnesium complex3. The nucleophilic carbon-magnesium bond is stabilized by coordination with diethyl ether, which acts as a Lewis base3.
Critical factors influencing yield and stability :
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Solvent purity : Trace moisture or oxygen deactivates magnesium.
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Halide reactivity : Chlorides require higher activation energy compared to bromides or iodides.
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Temperature control : Exothermic reactions necessitate gradual reagent addition to prevent thermal degradation.
Synthetic Protocols for 3-Fluoro-4-methylbenzylmagnesium Chloride
Starting Material Preparation
The precursor 3-fluoro-4-methylbenzyl chloride is synthesized via free-radical chlorination of 3-fluoro-4-methyltoluene using sulfuryl chloride (SO₂Cl₂) under UV light. Alternatively, direct chlorination with Cl₂ gas in the presence of a radical initiator (e.g., AIBN) yields the benzyl chloride derivative.
Typical reaction conditions :
Protocol A: Traditional Batch Synthesis
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Apparatus setup : A flame-dried, three-necked flask equipped with a reflux condenser, magnesium turnings (1.2 equiv), and diethyl ether (0.5 L/mol).
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Initiation : A catalytic amount of iodine or pre-formed Grignard reagent is added to activate magnesium.
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Halide addition : 3-Fluoro-4-methylbenzyl chloride (1.0 equiv) in diethyl ether is added dropwise at 25–35°C.
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Reflux : Maintained for 2–4 hours until magnesium dissolution is complete.
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Standardization : The solution is titrated with 2 M HCl to determine molarity (target: 0.25 M).
Key parameters :
| Parameter | Optimal Range |
|---|---|
| Magnesium particle size | 20–50 mesh |
| Ether dryness | <30 ppm H₂O |
| Addition rate | 1–2 mL/min |
Protocol B: Flow Chemistry Adaptation
Recent advances in continuous flow systems enable safer handling of pyrophoric intermediates. A microreactor setup minimizes thermal gradients and reduces reaction time:
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Stream 1 : 3-Fluoro-4-methylbenzyl chloride in THF (0.5 M).
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Stream 2 : Magnesium powder suspension in diethyl ether.
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Residence time : 8–12 seconds at 40°C.
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Quench : Immediate cooling to −20°C stabilizes the Grignard solution.
Advantages :
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98% conversion efficiency.
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Reduced solvent volume (50% less than batch).
Analytical Characterization
Spectroscopic Data
Titration Methods
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Hydrolysis-quench : 1 mL aliquot + 10 mL 2 M HCl → back-titration with NaOH to determine active Mg.
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Gas evolution : Measurement of methane released upon reaction with CD₃OD (GC-headspace).
Industrial-Scale Production Challenges
Magnesium Activation
Commercial magnesium often contains passivating oxide layers. Pre-treatment with 1% HCl followed by rinsing with dry ethanol restores reactivity.
Solvent Recovery
Diethyl ether is distilled under nitrogen at 35°C, achieving >90% recovery. Residual Grignard reagent is neutralized with tert-butanol prior to distillation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch synthesis | 78–82 | 95–98 | Moderate |
| Flow chemistry | 92–95 | 99 | High |
Flow systems outperform batch protocols in yield and reproducibility but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: Diethyl ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
3-Fluoro-4-methylbenzylmagnesium chloride, with a concentration of 0.25 M in diethyl ether, is a Grignard reagent used in various chemical syntheses. Grignard reagents are highly reactive organomagnesium compounds that are widely employed in organic chemistry for creating carbon-carbon bonds .
Applications in Scientific Research
Grignard reagents, including 3-Fluoro-4-methylbenzylmagnesium chloride, are essential for various scientific research applications :
- Chemical Synthesis: Acts as an intermediate in synthesizing complex organic molecules.
- Pharmaceutical Chemistry: Utilized in synthesizing drug candidates and pharmaceutical building blocks.
- Material Science: Used in creating specialty chemicals and materials.
Chemical Reactions
3-Fluoro-4-methylbenzylmagnesium chloride participates in several types of chemical reactions:
- Nucleophilic Substitution Reactions: The magnesium halide group can be replaced by nucleophiles.
- Addition Reactions: Grignard reagents can add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds .
Case Studies
While specific case studies for 3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether are not available in the search results, research on similar compounds highlights potential applications:
- MET-Targeting Antitumor Drugs: Grignard reagents like 4-fluorobenzylmagnesium chloride are used in creating MET-targeting antitumor drugs .
- Polyfunctional Triazenes: Grignard reagents can react with iodo- or bromo-substituted aryltriazenes to afford polyfunctional triazenes .
Data Table: Examples of Grignard Reagent Applications
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .
Comparison with Similar Compounds
4-Fluorobenzylmagnesium Chloride (0.25 M in THF or Diethyl Ether)
- Structure : Lacks the 4-methyl group, with fluorine at the 4-position.
- Reactivity : The para-fluoro substituent exerts a stronger electron-withdrawing effect compared to meta-fluoro, making the benzyl carbon less nucleophilic than in the 3-fluoro-4-methyl analogue.
- Solvent : In tetrahydrofuran (THF), higher boiling point (66°C vs. diethyl ether’s 34.6°C) allows elevated reaction temperatures. THF’s stronger coordination to Mg may alter reaction kinetics compared to diethyl ether .
sec-Butylmagnesium Chloride (2.0 M in Diethyl Ether)
- Structure : Alkyl Grignard reagent with a branched butyl chain.
- Reactivity : Higher nucleophilicity at the terminal carbon due to minimal steric hindrance and absence of electron-withdrawing groups. Reacts preferentially with aldehydes over ketones, unlike aromatic Grignard reagents.
- Concentration : Higher molarity (2.0 M) may reduce storage stability but improves scalability for industrial applications .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solvent | Concentration | Density (g/mL) |
|---|---|---|---|---|---|
| 3-Fluoro-4-methylbenzylmagnesium chloride | C₈H₈ClFMg | 182.92 | Diethyl ether | 0.25 M | ~0.91 (est.) |
| 4-Fluorobenzylmagnesium chloride | C₇H₆ClFMg | 168.88 | THF/Diethyl ether | 0.25–1.0 M | 0.910 (lit.) |
| sec-Butylmagnesium chloride | C₄H₉ClMg | 116.87 | Diethyl ether | 2.0 M | 0.79–0.81 |
Key Observations :
Substrate Compatibility
- 3-Fluoro-4-methylbenzylmagnesium chloride : The meta-fluoro group directs electrophilic attacks to specific positions in aromatic systems, while the methyl group enhances steric bulk, favoring less hindered reaction pathways. Demonstrated utility in synthesizing fluorinated pharmaceuticals.
- Alkyl Grignard Reagents (e.g., sec-Butyl) : Prefer aliphatic electrophiles (e.g., ketones, CO₂), whereas aromatic Grignard reagents excel in arylations and heterocycle functionalizations .
Stability and Handling
- 3-Fluoro-4-methylbenzylmagnesium chloride : Lower concentration (0.25 M) improves shelf life by minimizing self-condensation. Must be stored under inert gas (N₂/Ar) at –20°C.
- Higher-Concentration Reagents (e.g., 2.0 M sec-Butyl) : Prone to decomposition at room temperature; require rigorous moisture exclusion .
Biological Activity
3-Fluoro-4-methylbenzylmagnesium chloride (FMBC) is a Grignard reagent that has garnered interest in organic synthesis due to its unique reactivity profile and potential biological applications. This article delves into the biological activity of FMBC, focusing on its synthesis, reactivity, and implications for medicinal chemistry.
Synthesis
FMBC is synthesized through the reaction of 3-fluoro-4-methylbenzyl chloride with magnesium in diethyl ether. The synthesis can be optimized by controlling the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.
Biological Activity Overview
The biological activity of FMBC is primarily related to its role as a reactive intermediate in the synthesis of biologically active compounds. Its ability to participate in nucleophilic addition reactions makes it a valuable building block in medicinal chemistry.
FMBC acts as a nucleophile, capable of attacking electrophilic centers in various substrates. This property is crucial for the development of pharmaceutical agents targeting specific biological pathways.
Antitumor Activity
A study investigated the application of FMBC in synthesizing MET-targeting antitumor drugs. The results indicated that derivatives formed using FMBC exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of FMBC can lead to variations in biological activity. For instance, altering substituents on the benzyl group can enhance selectivity for specific biological targets, making SAR studies essential for optimizing drug candidates .
Data Tables
Q & A
Basic Questions
Q. What are the recommended storage and handling protocols for 3-fluoro-4-methylbenzylmagnesium chloride in diethyl ether?
- Methodological Answer : Store the reagent under inert gas (argon/nitrogen) at 2–8°C in flame-resistant containers to prevent moisture ingress and solvent evaporation . Diethyl ether’s low boiling point (~35°C) necessitates refrigeration to minimize vapor pressure risks. Use flame-proof equipment during transfers, and avoid exposure to air or protic solvents (e.g., water, alcohols) to prevent premature quenching of the Grignard reagent .
Q. How can the concentration of 3-fluoro-4-methylbenzylmagnesium chloride in diethyl ether be verified experimentally?
- Methodological Answer : Perform a titration using a standardized acidic solution (e.g., 1M HCl) with a pH indicator or potentiometric endpoint detection. Quench a measured aliquot of the Grignard reagent with excess acid, back-titrate with base, and calculate concentration based on stoichiometry . Alternatively, quantify active magnesium via ICP-MS or gravimetric analysis after hydrolysis .
Q. What safety precautions are critical when working with this reagent?
- Methodological Answer : Use explosion-proof refrigerators, conduct reactions in fume hoods, and wear flame-resistant lab coats and face shields. Diethyl ether is highly flammable (flash point: -45°C), and Grignard reagents react violently with water, releasing methane gas. Refer to SDS guidelines for emergency procedures (e.g., spill neutralization with dry sand or CO₂ extinguishers) .
Q. What are typical reaction applications for this reagent in organic synthesis?
- Methodological Answer : The reagent is used for nucleophilic additions to carbonyl groups (ketones, esters) and aryl electrophilic substitutions. For example, it can introduce the 3-fluoro-4-methylbenzyl moiety into target molecules, such as pharmaceuticals or agrochemical intermediates. Optimize stoichiometry (1.1–1.5 equivalents) to account for possible side reactions with sensitive substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized for substrates prone to Grignard-induced decomposition?
- Methodological Answer : Use low-temperature (−78°C to 0°C) additions in anhydrous THF or mixed solvents to moderate reactivity. For thermally sensitive substrates, employ syringe pump-controlled slow addition (0.1–0.5 mL/min) to minimize local exotherms. Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What analytical techniques are effective in identifying impurities or byproducts in Grignard reactions?
- Methodological Answer : Combine GC-MS or LC-MS to detect volatile byproducts (e.g., biphenyl from solvent coupling) and hydrolyzed fluorinated benzyl alcohols. Use ¹⁹F NMR to track fluorine-containing intermediates and quantify unreacted reagent. For magnesium residues, employ ICP-OES to assess residual metal content post-workup .
Q. How does the choice of ether solvent (e.g., diethyl ether vs. THF) influence reaction kinetics and selectivity?
- Methodological Answer : Diethyl ether’s lower polarity reduces solvation of the Grignard reagent, increasing its nucleophilicity but slowing reaction rates compared to THF. In diethyl ether, reactions may favor less sterically hindered sites, while THF’s stronger coordination to magnesium can enhance stability for prolonged reactions. Validate solvent effects via kinetic studies (e.g., Arrhenius plots) and DFT calculations .
Q. How should contradictory literature data on reaction yields or byproduct profiles be resolved?
- Methodological Answer : Replicate reported procedures with rigorous control of moisture, oxygen, and temperature. Use DOE (Design of Experiments) to isolate variables (e.g., stoichiometry, solvent purity). Compare spectroscopic data (e.g., ¹H/¹³C NMR, HRMS) with published results to identify discrepancies in workup or characterization methods. Cross-reference with computational models (e.g., DFT for transition-state analysis) to rationalize divergent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
